N-(2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}ethyl)benzamide
Description
N-(2-{[3-(3,4-Dimethoxyphenyl)acryloyl]amino}ethyl)benzamide is a benzamide derivative featuring a 3-(3,4-dimethoxyphenyl)acryloyl moiety linked via an ethylamino spacer. While direct data on its synthesis or activity is absent in the provided evidence, its structural analogs offer insights into its properties and behavior.
Properties
IUPAC Name |
N-[2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-10-8-15(14-18(17)26-2)9-11-19(23)21-12-13-22-20(24)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,21,23)(H,22,24)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARIIAFKHPENPZ-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCNC(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCNC(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}ethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacrylic acid and 2-aminoethylbenzamide.
Coupling Reaction: The carboxyl group of 3,4-dimethoxyphenylacrylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate is then reacted with 2-aminoethylbenzamide to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Structural Analogues
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide linked to a 3,4-dimethoxyphenethylamine group without the acryloyl moiety.
- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Physicochemical Properties : Melting point = 90°C; characterized by NMR and elemental analysis.
(E,Z)-4-(3-(4-Chlorophenyl)-3-(3,4-Dimethoxyphenyl)acryloyl)morpholine
- Structure : Acryloyl group with 3,4-dimethoxyphenyl and 4-chlorophenyl substituents, linked to a morpholine ring.
- Application : Demonstrates fungicidal activity in plant pathogen control .
- Key Difference : Replacement of the benzamide with a morpholine ring alters solubility and target specificity. The benzamide in the target compound may enhance binding to amide-sensitive biological targets.
Polymorphic N-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]propyl]-4-nitrobenzamide Hydrochloride
- Structure: Benzamide with a nitro group, 3,4-dimethoxyphenethylamino chain, and propyl spacer.
- Properties : Polymorphism affects stability and bioavailability .
- Key Difference : The nitro group (electron-withdrawing) contrasts with the target compound’s methoxy groups (electron-donating), influencing electronic distribution and reactivity.
Functional Group Analysis
Physicochemical and Electronic Properties
- Solubility : The acryloyl group in the target compound may reduce solubility in polar solvents compared to Rip-B, which lacks this hydrophobic moiety.
- Electronic Effects : Methoxy groups donate electron density to the aromatic ring, enhancing resonance stabilization. This contrasts with nitro-group-containing analogs , which exhibit electron-deficient aromatic systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
